Journal Name:Journal of Chromatography B
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IF:0
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Journal of Chromatography B ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1039/D3VA00061C
Citrate is a key decontaminant used in the nuclear industry and here we explore its biogeochemical fate in the presence of Ni2+ and U(VI)O22+ under conditions relevant to low level radioactive waste (LLW) disposal. Anaerobic microcosm experiments were performed under nitrate- and sulfate-reducing conditions at between pH 9 and 10. Citrate (1 mM) was supplied as both an electron donor and a potential metal ion complexant. Incubation experiments with citrate, inoculated with nitrate- or sulfate-reducing microbial consortia, were challenged with three different concentrations of Ni: 0.01, 0.1 or 1 mM, or U: 0.005, 0.05, or 0.5 mM. The nitrate- and sulfate-reducing inocula were enriched from well characterised alkaline sediments obtained from high pH lime-workings. A multi-technique approach was adopted to characterise the aqueous geochemistry, solid phase mineralogy, and bacterial communities in each incubation system. In the 0.01 mM Ni systems citrate underwent full biodegradation under both nitrate and sulfate-reducing conditions in less than 15 days. In the sulfate-reducing experiments, 50% of the added 0.01 mM Ni(aq) was removed from solution and black solids formed; SEM and TEM analysis suggested that these were Ni-sulfides. For the higher Ni concentration incubations, no changes were observed in the nitrate-amended experiments. In the sulfate-amended experiments only citrate fermentation was observed, likely because elevated levels of Ni were toxic to nitrate- and sulfate-reducing bacteria in the inocula. Interestingly, although fermentative bacteria were key citrate degraders in the sulfate-amended experiments they did not dominate in the nitrate-amended experiments presumably due to competition from other microbes. In the U experiments, citrate degradation took place over 55 days in all systems except the 0.5 mM U/nitrate-amended incubations. In all U/sulfate-amended experiments, a dark-coloured precipitate formed and XAS analysis indicated that these solids contained reduced U(IV) with EXAFS suggesting that non-crystalline U(IV)–phosphate phases dominated. Microbial community analysis by 16S rRNA gene sequencing of endpoint samples identified fermenters and nitrate- and sulfate-reducing bacteria in the relevant incubations. Overall, findings suggest microbial degradation of citrate occurs under repository relevant conditions with Ni (at 0.01–0.1 mM) and U (at 0.005–0.5 mM) but with an inhibitory effect particularly at elevated Ni concentrations. Significantly, the work suggests that under anaerobic conditions relevant to LLW disposal, citrate undergoes biodegradation leading to the development of poorly soluble Ni sulfides and/or bioreduction of U(VI) to poorly soluble U(IV) phases. This suggests that both removal of citrate, and retention of Ni and U can occur in these environments and this information can be used to further inform development of safety cases for radioactive waste disposal.
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-08-08 , DOI:
10.1039/D3VA00067B
Down-the-drain chemical spills that reach a sewage treatment plant (STP) can cause a biological “toxic shock” that may reduce or eliminate the capability of STP microorganisms to remove organic matter and nutrients for weeks to months. Thus, chemical spills are a threat to water quality. Here, we present a case study of toxic shock threat prioritization for chemicals used at industrial facilities connected to the Käppala STP in Stockholm, Sweden. We surveyed 60 facilities, collected information on the use and storage of bulk chemical products, and documented 8676 uses of constituent chemicals. In situ chemical tracer experiments were conducted in the primary sewer tunnel leading to Käppala to measure chemical spill dilution during transit to the plant. To assess chemical risks to the plant, we extracted data on toxicity to STP microorganisms for 6168 chemicals from European Chemicals Agency brief profiles and estimated exposure concentrations in the plant using conservative assumptions. Under a high-end spill scenario, the majority of chemicals in the survey posed a negligible risk for adverse effects on plant microorganisms, however 28 chemicals were identified as posing a potential risk and were prioritized for additional information gathering to refine our conservative assumptions. The analysis framework was built into an online tool (RAVEN STREAM) provided as free, open-source software for STP operators to screen for threats posed by possible chemical spills at connected facilities. The threat identification framework can facilitate communication between STPs and their upstream industrial clients to mitigate possible high-risk chemical spills before they happen.
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-04-19 , DOI:
10.1039/D3VA00045A
Organophosphorus pesticides (OPPs) are one of the most popular pesticides. Once used, they inevitably affect the ecological chains and food chains of water, soil, and foodstuff sources, which can severely damage the ecosystem, and adversely affect human health. The shortcoming of enzymatic sensors, being the way in which enzymes are susceptible and vulnerable to environmental factors, could be compensated for, by using non-enzymatic nanosensors. Thus, it is important to develop effective non-enzymatic methods for the simple and fast analysis of the residues of OPPs. In order to develop new detection methods, a range of nanomaterials are being innovatively used to construct non-enzymatic electrochemical sensors endowed with specificity, selectivity, and cost-effectiveness. Herein, we review the latest research progress in the field of nano-materials and related composites used for the electrochemical non-enzymatic sensing of OPPs. The design method, detection limit, and sensing performances of both non-enzymatic nanomaterials and enzymatic ones were highlighted and compared. The challenges and prospects in this field are found and discussed. Undoubtedly, non-enzymatic sensors for OPP detection will facilitate the increasing demands of food and ecosystem monitoring and safeguarding.
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-05-08 , DOI:
10.1039/D2VA00281G
In this work, we present a comprehensive analysis of a solid-based NaOH technology for CO2 capture. After CO2 capture, high purity γ-Na2CO3 synthetic natrite is formed as demonstrated through exhaustive characterization using several chemical techniques (XRD, XPS, 13C and 23Na MAS-NMR, ATR-FTIR, and TGA), and additionally a DFTB computational analysis was performed. The use of solid NaOH could offer some technical advantages such as high exothermicity (3445 MJ per tCO2) and the production of high value carbonates (natrite). Furthermore, we consider either carbonate commercialization or regeneration of NaOH in our model. This novel technology has important advantages over currently available technologies regarding efficiency in capture and potential for heat exploitation. Additionally, environmental analysis reveals a negative LCA index (life cycle assessment index) for flue gas capture and the lowest operative costs for CO2 capture. Two sustainable models are proposed that not only focus on CO2 capture, but also on the sustainability of time. One model is based on sale of natrite, because the projections in the global market for carbonates will continue to increase, due to their non-traditional applications, e.g., in molten carbonate fuel cells, batteries and other technologies for generation and storage of energy. The second model considered NaOH-raw material regeneration, and pure CO2 released can be used in obtaining of synthetic fuel, food packaging, and other industrial chemical procedures, and in this respect the current global demand for CO2 is around 140 Mt per year.
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-05-04 , DOI:
10.1039/D3VA00017F
Electrochemical (EC) and photoelectrochemical (PEC) water treatment systems are gaining popularity, necessitating new electrode materials that offer reliable performance across diverse application platforms. For applications specifically targeting dilute chemical pollutants (i.e., parts-per-million concentrations or less), beneficial electrode properties include high surface area to overcome kinetic overpotential losses, low electrode areal electrical resistance, and high water permeability with sufficient mechanical strength for use in electroactive membrane-based treatment systems. Here, we used electrospinning to fabricate (photo)electrodes from carbon nanofibers (CNFs) containing titanium dioxide (TiO2) nanoparticles. Optimal CNF/TiO2 composites were electrochemically and photochemically active with a surface area of ∼50 m2 g−1 and electrode areal resistance of 2.66 Ω cm2, values comparable to commercial carbon-based electrode materials (e.g., Kynol Activated Carbon Cloth). Transformation experiments with carbamazepine (CBZ), a recalcitrant organic contaminant, suggest CNF/TiO2 electrodes function dually as sorbents, first binding CBZ prior to oxidation at positive applied potentials. Complete CBZ transformation was observed in both EC (dark) and PEC (UV light; 280 mW cm−2) systems over 90 minutes, with PEC systems exhibiting 1.5-fold higher transformation rates (kobs ∼ 0.18 min−1) at +1.00 V (vs. Ag/AgCl). Composite electrodes also exhibited stability across repeated use, yielding consistent current densities over five experimental cycles (120 min each) of CBZ transformation (0.25 ± 0.03 mA cm−2). Because of their high surface area, electrical conductivity, photoactivity, and electrochemical stability, these electrospun CNF/TiO2 composites represent promising (photo)electrode alternatives for diverse EC and PEC applications.
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-06-05 , DOI:
10.1039/D3VA00099K
Per- and polyfluoroalkyl substances (PFASs) are a class of synthetic chemicals of concern that exhibit extreme persistence within the environment and possess physicochemical properties that are resistant to targeted degradation. Comprising substantial concentrations of PFASs, aqueous film-forming foams (AFFFs) present a major exposure pathway to the environment having been applied to land at firefighting-training sites globally for decades. This has led to significant contamination of environmental media. Herein, we demonstrate that mechanochemical destruction (MCD) is an effective method for the destruction of PFASs in an AFFF concentrate and an authentic sample of PFAS-contaminated soil derived from a decommissioned firefighting training facility. Both targeted analysis and non-targeted analysis were used in this study to evaluate the degradation of PFASs in complex substrates during MCD treatment. Destruction efficiencies of target PFAS subgroups ranged from 99.88% to 100%. The only additive employed for MCD treatment was quartz sand, which was used only for the liquid AFFF sample, with no additives required for the destruction of PFASs in the contaminated soil. This confirms the viability of MCD for both the remediation of PFAS-contaminated land and the destruction of stockpiled AFFFs.
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1039/D3VA90018E
A graphical abstract is available for this content
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-05-09 , DOI:
10.1039/D3VA90017G
A graphical abstract is available for this content
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-04-03 , DOI:
10.1039/D3VA90011H
A graphical abstract is available for this content
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-12-26 , DOI:
10.1039/D2VA00222A
A series of photocatalysts and heterojunction composites comprising ZnO, WO3, and BiOI with different loadings of WO3 and BiOI into ZnO was synthesized and applied for the destruction of 2-chlorobiphenyl (2CBP). The surface morphologies and elemental analysis of the as-synthesized composites were determined using a Carl Zeiss Sigma FE-SEM equipped with an Oxford X-act EDS; optical studies were conducted using a UV 1800 Shimadzu UV-vis spectrophotometer. The X-ray diffraction measurements were made with a Bruker D2 XRD instrument, while the BET surface area measurements, BJH pore size distribution, and isotherms were obtained using a Micrometrics TriStar 3000 instrument. The ZnO-[10%]BiOI heterostructure exhibited a superior photocatalytic activity in this study. The degradation reactions were fitted to the pseudo-first and second order kinetic models in order to exploit the kinetic process of the photodegradation reaction. The ZnO-[10%]BiOI hetero-photocatalyst showed the highest rate constants of 0.0054 min−1 and 0.0086 min−1 in both the first and second order kinetic models, respectively. When compared to undoped ZnO, the rate constant of the ZnO-[10%]BiOI heterostructure was observed to be nearly 5-fold higher, demonstrating the superior catalytic performance of the as-prepared ZnO-[10%]BiOI hetero-structured photocatalyst. All the photocatalysts and heterostructures showed increased rate constants in the second-order reaction kinetics model except for BiOI and ZnO-[5%]WO3, whose rate constants decreased from 0.0046 to 0.0041 min−1 and 0.0036 to 0.0029 min−1, respectively. The kinetic data show that it requires 128.4 min for the measured 2CBP concentration to be halved to the initial concentration when ZnO-[10%]BiOI is applied. A charge separation degradation mechanism is proposed to describe the process. The findings from this study suggest that ZnO-[10%]BiOI can potentially be used as an efficient and effective catalyst for the degradation of recalcitrant organic pollutants in water.
Supplementary Information
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